4-methoxy-4aH-quinolin-2-one
Description
4-Methoxy-4aH-quinolin-2-one is a quinolinone derivative characterized by a methoxy substituent at the 4-position and a tautomeric 4aH configuration. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, where the 2-one moiety (a ketone at position 2) is a defining feature. The methoxy group at position 4 enhances electron density in the aromatic system, influencing reactivity, solubility, and biological interactions. This compound is synthesized via multi-step routes, often involving condensation of substituted anilines with malonic acid derivatives, followed by methoxylation using sodium methoxide (e.g., as described in ).
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-methoxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-10(12)11-8-5-3-2-4-7(8)9/h2-7H,1H3 |
InChI Key |
OGESBKFEXYCRRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N=C2C1C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-benzoyl-4-methoxy-1-methylquinolin-2(1H)-one in ethylene glycol and hydroxylamine hydrochloride can yield the desired compound .
Industrial Production Methods
Industrial production methods for 4-methoxy-4aH-quinolin-2-one typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the keto group, leading to the formation of different quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce 4-methoxy-4aH-quinolin-2-ol.
Scientific Research Applications
4-Methoxy-4aH-quinolin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
- Methoxy vs. Hydroxy Groups: Replacing 4-OH (as in 4-hydroxyquinolin-2-ones) with 4-OCH₃ reduces acidity (pKa ~10 for -OH vs.
- Chloro vs. Methoxy : Chloro substituents (e.g., 4-Cl in ) enhance electrophilicity, making these compounds more reactive in nucleophilic aromatic substitutions compared to methoxy derivatives.
- Positional Isomerism : 7-Methoxy derivatives () exhibit distinct electronic profiles due to resonance effects differing from 4-methoxy isomers.
Key Research Findings
- Solubility and Lipophilicity : Methoxy groups generally improve solubility in organic solvents compared to chloro or hydroxy substituents, but reduce water solubility.
- Reactivity: 4-Chloro derivatives undergo nucleophilic substitution more readily than methoxy analogues, enabling diversification into sulfanyl, azido, and amino derivatives.
- Biological Target Engagement : Substituents at position 3 (e.g., ethyl in ) or fused rings (e.g., triazoles in ) enhance interactions with enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
